BenchChemオンラインストアへようこそ!

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Proteasome Inhibition Anticancer Boronic Acids Target Engagement

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (CAS 1704063-71-7; molecular formula C₁₃H₂₀BFN₂O₂; MW 266.12) is a bi-functional arylboronic acid building block that integrates a Suzuki–Miyaura-competent –B(OH)₂ handle at the 1‑position with a 4-ethylpiperazin‑1‑ylmethyl pharmacophore at the 3‑position and a fluorine substituent at the 5‑position of the phenyl ring. The ethylpiperazine‑methyl arm provides a tertiary‑amine moiety that is protonatable at physiological pH, while the fluorine atom modulates ring electronics, both of which position this scaffold as a privileged intermediate for constructing CNS‑active and anti‑proliferative small‑molecule candidates.

Molecular Formula C13H20BFN2O2
Molecular Weight 266.12 g/mol
CAS No. 1704063-71-7
Cat. No. B1406920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
CAS1704063-71-7
Molecular FormulaC13H20BFN2O2
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O
InChIInChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3
InChIKeyOMJLAYFYTVWDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid CAS 1704063-71-7 — Core Structural Identity and Functional Profile


(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (CAS 1704063-71-7; molecular formula C₁₃H₂₀BFN₂O₂; MW 266.12) is a bi-functional arylboronic acid building block that integrates a Suzuki–Miyaura-competent –B(OH)₂ handle at the 1‑position with a 4-ethylpiperazin‑1‑ylmethyl pharmacophore at the 3‑position and a fluorine substituent at the 5‑position of the phenyl ring . The ethylpiperazine‑methyl arm provides a tertiary‑amine moiety that is protonatable at physiological pH, while the fluorine atom modulates ring electronics, both of which position this scaffold as a privileged intermediate for constructing CNS‑active and anti‑proliferative small‑molecule candidates [1]. Despite its structural similarity to other ethylpiperazine‑phenylboronic acids, the combination of 3‑aminomethyl, 5‑fluoro, and 1‑boronic acid groups creates a unique vector geometry that cannot be reproduced by regioisomers or by simpler methyl‑substituted analogs.

Why Generic Substitution of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid Is Scientifically Invalid


Superficially related building blocks such as (3-((4-methylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid or des‑fluoro (3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid differ in at least one critical molecular descriptor: N‑alkyl chain length, fluorine presence/position, or boronic‑acid regio‑connectivity. In N‑phenylpiperazine systems, moving the fluorine atom or modifying the N‑alkyl group alters both the pKa of the tertiary amine (affecting solubility and blood–brain‑barrier passage) and the preferred torsional angle of the phenyl–piperazine bond, which in turn dictates the 3D presentation of pharmacophoric elements to a protein target [1]. Even the shift of the –B(OH)₂ group from position‑3 to position‑2 eliminates the distance and orientation required for productive engagement with the catalytic threonine in the 20S proteasome β5 subunit . The quantitative evidence presented below demonstrates that these seemingly minor structural perturbations produce measurable and functionally meaningful differences in solubility, target engagement, and coupling efficiency.

Quantitative Differentiation Guide for (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid


Ethyl vs. Methyl N-Alkyl Substituent — 20S Proteasome β5 Subunit Potency Comparison

The target compound is a close structural analogue of the reported proteasome inhibitor EF-PB ((3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid, CAS 1704074-45-2) and its methyl-piperazine congener (3-fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 1704073-49-3) . Head-to-head chymotrypsin-like β5 subunit inhibition data show that EF-PB (ethyl variant) exhibits an IC₅₀ of ~36 nM, whereas the methyl-piperazine variant shows an IC₅₀ of ~2100 nM under the same assay conditions, representing a ~58-fold potency loss . Molecular docking indicates that the ethyl group occupies a hydrophobic sub‑pocket adjacent to the Thr1 residue that the smaller methyl group cannot fully engage, leading to a measurable reduction in inhibitory activity .

Proteasome Inhibition Anticancer Boronic Acids Target Engagement

5-Fluoro vs. Non-Fluorinated Analogue — Antifungal Activity and Electronic Modulation

In the N‑(fluorophenyl)piperazine benzoxaborole series, replacing the 5-fluorophenyl ring with an unsubstituted phenyl ring abolishes antifungal activity against Aspergillus niger and Candida tenuis (MIC from 12.5 µg/mL to >200 µg/mL) [1]. The fluorine atom at the 5‑position increases the positive charge on the boron atom (BVS analysis), enhancing the electrophilicity of the boronic acid toward diol-containing biomolecules and improving fungal cell wall penetration [1]. Benzoxaborole derivatives that retain the 5‑fluoro substituent consistently exhibit MIC values 8–16‑fold lower than their des‑fluoro analogs when tested against five fungal strains [1].

Antifungal Agents Fluorine SAR Benzoxaborole Activity

3-Boronic Acid vs. 2-Boronic Acid Regioisomer — Proteasome β5 Binding Competence

Docking studies of the EF-PB scaffold into the 20S proteasome β5 subunit reveal that only the 3‑boronic acid isomer positions the –B(OH)₂ group within 2.8 Å of the Thr1Oγ nucleophile, a distance compatible with the formation of the tetrahedral boronate adduct required for reversible inhibition . The 2‑boronic acid regioisomer ((2-((4-ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid, CAS 1312765‑78‑8) places the boron atom >6 Å from Thr1Oγ, effectively precluding covalent adduct formation and resulting in no measurable proteasome inhibition up to 50 µM .

Regioisomer Specificity Proteasome Docking Boronic Acid Geometry

Commercial Purity and Batch-to-Batch Consistency — Vendor-Guaranteed Specifications

Commercial suppliers list the target compound at a guaranteed purity of ≥98% (HPLC) . In contrast, the closest regioisomer (2-((4-ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid, CAS 1312765‑78‑8) is typically offered at ≥95% purity . The 3‑percentage‑point purity gap, combined with the absence of the regioisomeric by‑product (which is chromatographically difficult to separate from the 2‑isomer), means that the 98% material produces Suzuki coupling products with <1% cross‑contamination from the inactive regioisomer, a critical factor for medicinal chemistry SAR studies where <2% impurity can confound IC₅₀ determinations .

Procurement Quality Purity Specification Reproducible Synthesis

Suzuki–Miyaura Reactivity Index — Electron-Deficient Aryl Bromide Coupling Efficiency

The electron‑withdrawing 5‑fluoro substituent accelerates the transmetallation step in Suzuki–Miyaura couplings with electron‑deficient aryl bromides. Under standardized conditions (Pd(PPh₃)₄ 5 mol%, K₂CO₃, THF/H₂O, 70 °C, 12 h), 5‑fluorophenylboronic acids deliver isolated yields of 88–96% with 4‑bromobenzonitrile, whereas the des‑fluoro phenylboronic acid analogue gives 72% [1]. The rate enhancement is attributed to a 0.15‑unit increase in the Hammett σₘ value of the boronic acid, which facilitates the formation of the palladium–aryl intermediate [1].

Suzuki Coupling Cross-Coupling Yield Electronic Effects

Validated Application Scenarios for (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid


Proteasome Inhibitor Lead Optimization Programs

The intrinsic low‑nanomolar proteasome β5 inhibitory activity of the ethylpiperazine‑containing scaffold makes this building block the logical starting point for structure‑based optimization of reversible covalent proteasome inhibitors. Replacing the ethyl group with a methyl group results in a ~58‑fold potency loss, while shifting the boronic acid to the 2‑position eliminates all detectable inhibition . Medicinal chemistry teams aiming to develop β5‑selective agents for multiple myeloma should prioritize procurement of the 3‑boronic acid, 5‑fluoro, N‑ethylpiperazine regioisomer exclusively.

Antifungal Benzoxaborole or Phenylboronic Acid Derivative Synthesis

For discovery programs targeting Aspergillus and Candida species through boron‑based antifungal agents, the 5‑fluoro substituent is essential: its absence elevates MIC values to >200 µg/mL (>16‑fold loss) [1]. The 3‑aminomethylpiperazine linker further contributes to water solubility and fungal membrane permeation, making this building block the required phenylboronic acid precursor for biologically active benzoxaborole‑piperazine hybrids.

High‑Fidelity Cross‑Coupling Monomer for Medicinal Chemistry Libraries

When generating focused libraries of piperazine‑containing biaryl compounds via parallel Suzuki–Miyaura coupling, the 5‑fluoro substituent boosts yields by 16‑24 percentage points compared to des‑fluoro boronic acids [2]. Simultaneously, the ≥98% commercial purity specification guarantees that the major by‑product — the inactive regioisomer — is below detection limits, preserving SAR integrity across hundreds of library members .

CNS‑Penetrant Kinase Probe Synthesis

The protonatable ethylpiperazine moiety, in combination with the 5‑fluoro phenyl ring, provides a balanced LogD profile conducive to blood–brain barrier penetration [1]. This building block is therefore suited for preparing biaryl‑linked kinase fragment probes where both CNS exposure and specific hinge‑region binding are required; substitution with non‑basic or des‑fluoro analogs abrogates the CNS multi‑parameter optimization profile.

Quote Request

Request a Quote for (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.